3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine

Sigma-1 Receptor Neuropharmacology Radioligand Binding

This compound addresses the critical need for exact structural identity in sigma-1 receptor research. Using incorrectly substituted analogs can cause orders-of-magnitude affinity errors, invalidating assays. - High-affinity σ1 ligand (Ki = 0.210 nM, guinea pig) with documented species selectivity (rat Ki >3,960 nM) - Essential reference standard for SAR studies, validated radioligand binding, and dual-target profiling (sterol isomerase Ki = 3.07 nM) - Uniform ≥97% purity with analytical batch traceability ensures reproducible results.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
CAS No. 1556437-84-3
Cat. No. B1473901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine
CAS1556437-84-3
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1C2CCCNC2)CC
InChIInChI=1S/C12H21N3/c1-3-10-8-11(4-2)15(14-10)12-6-5-7-13-9-12/h8,12-13H,3-7,9H2,1-2H3
InChIKeyWCGMQUZMFINBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sigma-1 Receptor Ligand Procurement Guide for Neuroscience and Metabolic Research


3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine (CAS 1556437-84-3) is a heterocyclic compound consisting of a piperidine core substituted at the 3-position with a 3,5-diethyl-1H-pyrazole moiety . This compound has been identified in patent literature as a sigma-1 (σ1) receptor ligand [1] and is also associated with cannabinoid type-1 (CB1) receptor antagonism in metabolic research contexts [2]. Its molecular formula is C12H21N3 with a molecular weight of 207.32 g/mol . Unlike broad-spectrum pyrazolyl-piperidine derivatives with diverse pharmacological profiles, this specific substitution pattern confers measurable affinity characteristics that distinguish it from closely related analogs, making its exact structural identity critical for reproducible research outcomes.

Why Analog Substitution Invalidates Sigma-1 Receptor Binding


Substitution of the 3,5-diethylpyrazole moiety or alteration of the piperidine attachment position fundamentally alters receptor binding profiles. Even within the narrow class of pyrazolyl-piperidines, minor structural modifications produce orders-of-magnitude differences in sigma-1 receptor affinity [1]. The precise positioning of the pyrazole ring at the piperidine 3-position, combined with the specific 3,5-diethyl substitution on the pyrazole ring, creates a unique pharmacophore geometry that cannot be replicated by 4-position analogs [2] or methyl-substituted variants. Procurement of incorrectly substituted analogs—even those with identical molecular weight and formula—risks introducing compounds with Ki values differing by factors exceeding 10,000-fold, invalidating assay reproducibility and wasting research resources. The quantitative evidence below demonstrates exactly where this compound's differentiation lies.

Quantitative Differentiation from Structurally Similar Analogs


Sigma-1 Receptor Affinity: Comparison with a Pyrazolyl-Piperidine Analog

3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine demonstrates sub-nanomolar affinity for the sigma-1 receptor with a Ki of 0.210 nM in guinea pig brain membrane assays using [3H]-(+)-pentazocine as the radioligand [1]. In stark contrast, a structurally related pyrazolyl-piperidine analog (CHEMBL1929288 / BDBM50419551) tested under identical assay conditions exhibits a Ki > 10,000 nM, representing a >47,600-fold difference in binding affinity [1]. This dramatic difference arises solely from substitution pattern variations on the pyrazole and piperidine scaffolds, underscoring that not all pyrazolyl-piperidines possess sigma-1 receptor activity.

Sigma-1 Receptor Neuropharmacology Radioligand Binding

Cross-Species Sigma-1 Receptor Affinity Profile

3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine exhibits pronounced species-dependent binding to sigma-1 receptors. While the compound displays Ki = 0.210 nM in guinea pig brain membranes [1], its affinity in rat brain membranes is substantially reduced, with a Ki > 3,960 nM [1]. This >18,800-fold species selectivity distinguishes it from pan-species sigma-1 ligands that show consistent affinity across rodent models. Researchers using rat-derived tissue or in vivo rat models should account for this reduced potency.

Sigma-1 Receptor Species Selectivity Binding Assay

Sterol Isomerase Interaction and Pharmacological Selectivity

In addition to sigma-1 receptor binding, 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine demonstrates affinity for delta(8)-delta(7) sterol isomerase with a Ki of 3.07 nM in guinea pig liver membrane assays using [3H]-emopamil as the radioligand [1]. This represents approximately 15-fold lower affinity than its sigma-1 binding (0.210 nM), indicating modest selectivity for sigma-1 over this secondary target. A structurally related analog (CHEMBL1929288) shows no measurable binding to sterol isomerase (Ki > 10,000 nM) [1], further differentiating the target compound's pharmacological fingerprint.

Sterol Isomerase Off-Target Profiling Pharmacological Selectivity

CB1 Receptor Antagonism Class-Level Evidence

Pyrazole-piperidine derivatives bearing the 3,5-diethyl substitution pattern have been characterized as selective cannabinoid type-1 (CB1) receptor antagonists [1]. This class of compounds inhibits adipocyte proliferation and maturation, improves lipid and glucose metabolism, and regulates food intake and energy balance [1]. While direct comparative data for 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine versus specific CB1 antagonists such as rimonabant are not available in the public domain, the structural features of this compound align with the pharmacophore requirements for CB1 antagonism identified in the pyrazole-piperidine series [1].

CB1 Receptor Metabolic Disorders Obesity Research

Structural Distinction from 4-Position Pyrazolyl-Piperidine Analogs

Patent literature covering pyrazole derivatives as sigma receptor inhibitors (US20090264442A1) extensively claims compounds with varied substitution patterns on both the pyrazole and piperidine rings [1]. 3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine, with its specific 3-position piperidine attachment and 3,5-diethyl pyrazole substitution, represents a distinct structural subclass within this patent family. The 4-position analog, 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine, differs solely in the attachment point on the piperidine ring , yet this positional isomerism is known to produce divergent pharmacological profiles in pyrazolyl-piperidine series due to altered three-dimensional presentation of the pyrazole pharmacophore [2].

Medicinal Chemistry Patent Analysis Structure-Activity Relationship

Lack of Factor Xa Inhibition in Structurally Divergent Subclass

Pyrazolyl piperidine derivatives have been reported as factor Xa (FXa) inhibitors with lead compound 4a (a 4-chlorophenyl-substituted pyrazolyl piperidine) displaying an IC50 of 13.4 nM and demonstrating anticoagulation activity comparable to heparin in PT and aPTT assays [1]. Importantly, 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine is structurally distinct from these FXa inhibitors, as it lacks the 4-chlorophenyl substitution and other key pharmacophoric elements required for FXa active site binding [1]. This structural divergence confirms that the target compound does not exhibit the FXa inhibition profile of the 4-chlorophenyl-substituted series, reinforcing its distinct pharmacological identity.

Factor Xa Anticoagulation Thrombosis

Recommended Research Applications


Sigma-1 Receptor Radioligand Binding and Pharmacological Profiling

This compound is optimally deployed as a high-affinity sigma-1 receptor ligand (Ki = 0.210 nM) in radioligand displacement assays using guinea pig brain membrane preparations [1]. Its sub-nanomolar affinity makes it suitable for competitive binding studies, receptor occupancy experiments, and as a reference standard for validating novel sigma-1 ligands. Researchers should note the species-dependent affinity profile—activity in rat tissues is substantially reduced (Ki > 3,960 nM) [1]—and select appropriate model systems accordingly. The compound's measurable sterol isomerase affinity (Ki = 3.07 nM) [1] also enables dual-target pharmacological profiling in relevant disease models.

Structure-Activity Relationship Studies in Sigma Ligand Series

The dramatic affinity difference (>47,600-fold) between 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine and the structurally similar analog CHEMBL1929288 (Ki > 10,000 nM) [1] positions this compound as a critical reference point for SAR investigations. Medicinal chemistry teams can use this compound to calibrate computational models, validate docking predictions, and benchmark new synthetic candidates against a well-characterized, high-affinity ligand. The documented species selectivity [1] further provides a useful probe for investigating sigma-1 receptor orthosteric site differences across species.

CB1 Antagonist Screening and Metabolic Disorder Models

As a structurally defined pyrazole-piperidine derivative with class-level evidence for selective CB1 receptor antagonism [1], this compound may serve as a tool compound for investigating cannabinoid receptor-mediated effects on adipocyte biology, lipid metabolism, and energy homeostasis. Researchers should independently validate CB1 antagonist activity in their specific assay systems, as direct comparative data are not publicly available. The compound's distinct structural features—3-position piperidine attachment and 3,5-diethyl pyrazole substitution [2]—distinguish it from other CB1 antagonists and may confer unique pharmacological properties warranting investigation.

Negative Control for Factor Xa Inhibition Assays

Given the established FXa inhibitory activity of certain 4-chlorophenyl-substituted pyrazolyl piperidines (IC50 = 13.4 nM) [1], 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine—which lacks the requisite substitution pattern for FXa active site binding [1]—can function as a structurally related negative control in FXa enzyme assays. This application leverages the compound's close structural similarity to the active series while exploiting its divergent pharmacological profile to validate assay specificity and exclude non-specific effects arising from the pyrazolyl-piperidine scaffold.

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